![molecular formula C19H16N4O4S B2785102 N-(3,4-dimethoxyphenyl)-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide CAS No. 946299-82-7](/img/structure/B2785102.png)
N-(3,4-dimethoxyphenyl)-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of a compound is usually described in the methods section of a scientific paper. It involves the reactants used, the conditions under which the reaction was carried out, and the yield of the product.Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It can provide information about its functional groups and other chemical properties.Physical And Chemical Properties Analysis
These properties can be determined through various experiments. Physical properties include melting point, boiling point, and solubility. Chemical properties include reactivity and stability.Aplicaciones Científicas De Investigación
Structural and Inhibitory Properties
The compound N-(3,4-dimethoxyphenyl)-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide, and its derivatives have been synthesized and investigated for their inhibitory properties against various kinases. One such study revealed the complete crystal structure of a closely related compound, designed as a new inhibitor of CLK1 and DYRK1A kinases. This structural information is crucial for understanding its biological mechanism of action (Guillon et al., 2013).
Antimicrobial Activity
Research into derivatives of the mentioned compound has demonstrated significant antimicrobial activities. One study presented the preparation of new series of derivatives showing potent antibacterial potency against strains like E. coli and B. subtilis, as well as antifungal potency against fungi such as A. flavus and C. albicans. These findings indicate potential applications in addressing microbial infections (Kerru et al., 2019).
Radioligand Imaging
Another area of application is in radioligand imaging, where derivatives have been developed for positron emission tomography (PET) to image the translocator protein (18 kDa). These studies are pivotal in neurological research, offering insights into neuroinflammation and neurodegenerative diseases (Dollé et al., 2008).
Heterocyclic Chemistry and Drug Design
The compound and its derivatives have also contributed to the field of heterocyclic chemistry and drug design, offering new scaffolds for developing therapeutic agents. Syntheses of novel derivatives have been reported, showing potential as dual inhibitors of thymidylate synthase and dihydrofolate reductase, indicating their possible use in cancer treatment (Gangjee et al., 2009).
Crystallography and Material Science
The study of crystal structures of derivatives provides valuable information for material science, facilitating the design of novel compounds with desired physical and chemical properties. Such research aids in the development of materials for various applications, including pharmaceuticals and electronics (Subasri et al., 2016).
Safety And Hazards
Safety data sheets (SDS) provide information on the hazards of a substance and the precautions needed when handling it.
Direcciones Futuras
Future research directions could involve finding new syntheses, discovering new reactions, or finding new applications for the compound.
Please consult with a professional chemist or a trusted source for more specific and detailed information.
Propiedades
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-(6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O4S/c1-26-13-6-5-11(8-14(13)27-2)22-15(24)9-23-10-21-16-12-4-3-7-20-18(12)28-17(16)19(23)25/h3-8,10H,9H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDHSLDGXZCQAGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SC4=C3C=CC=N4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxyphenyl)-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-([(Tert-butoxy)carbonyl]amino)-4-fluorobutanoic acid](/img/structure/B2785019.png)
![3-Methyl-3,9-diazaspiro[5.6]dodecane dihydrochloride](/img/structure/B2785021.png)
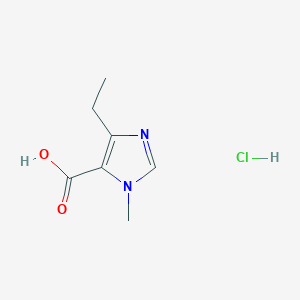
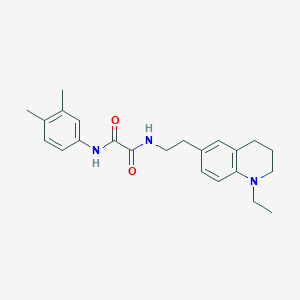
![1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-(2-phenylpropyl)piperidine-4-carboxamide](/img/structure/B2785025.png)
![4-[2-(Benzenesulfonyl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-3-yl]-1,3-diphenylpyrazole](/img/structure/B2785026.png)
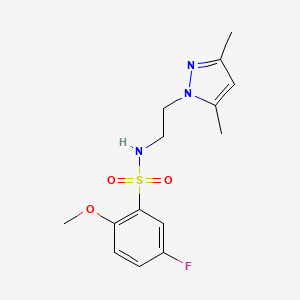
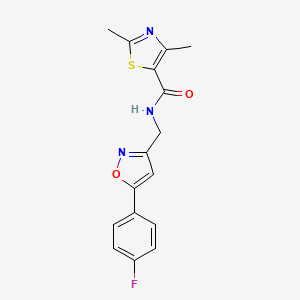
![[1-(2,2,2-trifluoroethyl)-1H-imidazol-4-yl]methanol](/img/structure/B2785034.png)
![N-[5-(dimethylcarbamoyl)-4-methyl-1,3-thiazol-2-yl]-6-methoxyquinoline-4-carboxamide](/img/structure/B2785036.png)
![3-[Bis(3,3,3-trifluoropropyl)phosphoryl]-1,1,1-trifluoropropane](/img/structure/B2785037.png)
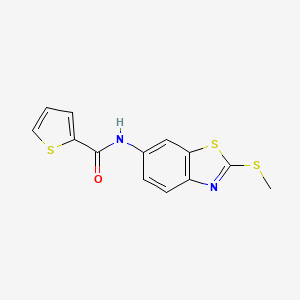
![2-[3-(4-chlorophenyl)sulfonyl-6-ethyl-4-oxoquinolin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2785039.png)
![4-[(diethylamino)sulfonyl]-N-[2-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)ethyl]benzamide](/img/structure/B2785042.png)